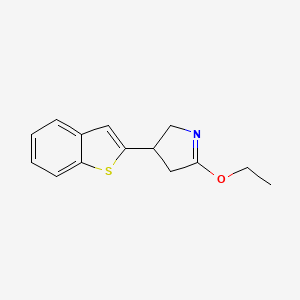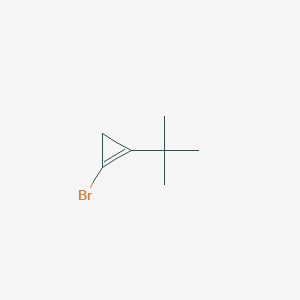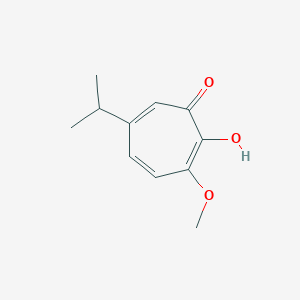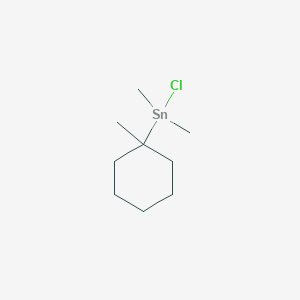
Chloro(dimethyl)(1-methylcyclohexyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dimethyl)(1-methylcyclohexyl)stannane is an organotin compound with the molecular formula C9H22ClSn. It is a derivative of stannane, where the tin atom is bonded to a chlorine atom, two methyl groups, and a 1-methylcyclohexyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(1-methylcyclohexyl)stannane can be synthesized through various methods. One common approach involves the reaction of dimethyltin dichloride with 1-methylcyclohexylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(dimethyl)(1-methylcyclohexyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organotin compounds.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and leading to different organotin species.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can oxidize the tin center.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or other reducing agents can reduce the tin center.
Major Products Formed
Substituted Organotin Compounds: Formed through substitution reactions.
Oxidized or Reduced Tin Species: Resulting from oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions, such as Stille coupling.
Aplicaciones Científicas De Investigación
Chloro(dimethyl)(1-methylcyclohexyl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Employed as a catalyst in various organic reactions, including polymerization and coupling reactions.
Materials Science: Utilized in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of chloro(dimethyl)(1-methylcyclohexyl)stannane depends on the specific reaction or application. In catalysis, the tin center can coordinate with substrates, facilitating bond formation or cleavage. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(dimethyl)stannane: Lacks the 1-methylcyclohexyl group, making it less sterically hindered.
Chloro(trimethyl)stannane: Contains three methyl groups instead of a 1-methylcyclohexyl group.
Chloro(phenyl)dimethylstannane: Contains a phenyl group instead of a 1-methylcyclohexyl group.
Uniqueness
Chloro(dimethyl)(1-methylcyclohexyl)stannane is unique due to the presence of the 1-methylcyclohexyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific applications where steric effects are important.
Propiedades
Número CAS |
89860-58-2 |
|---|---|
Fórmula molecular |
C9H19ClSn |
Peso molecular |
281.41 g/mol |
Nombre IUPAC |
chloro-dimethyl-(1-methylcyclohexyl)stannane |
InChI |
InChI=1S/C7H13.2CH3.ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H2,1H3;2*1H3;1H;/q;;;;+1/p-1 |
Clave InChI |
ZRUCRFFAKBWUTB-UHFFFAOYSA-M |
SMILES canónico |
CC1(CCCCC1)[Sn](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


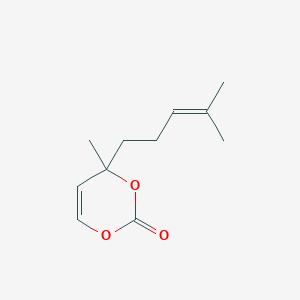
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
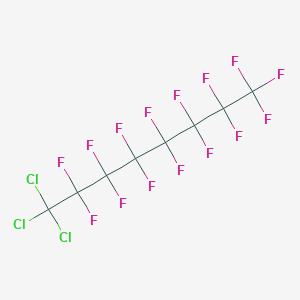
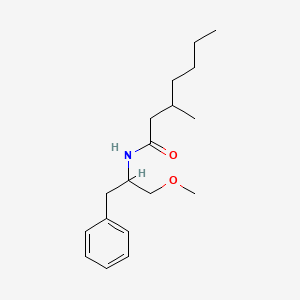
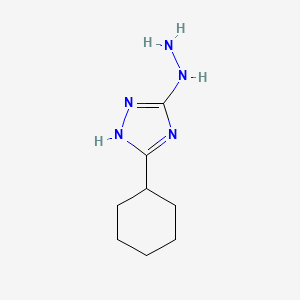
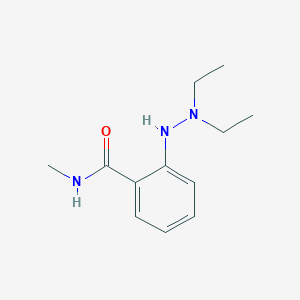
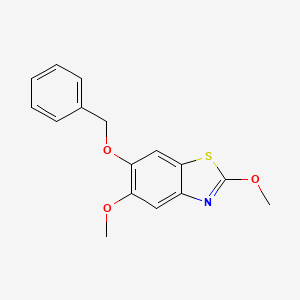

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)

